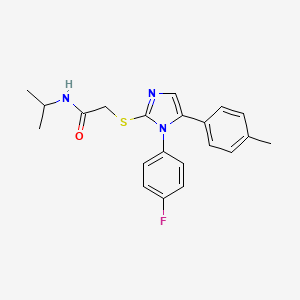
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C22H24FN3S
- Molecular Weight : Approximately 422.48 g/mol
- Structural Features : The compound features a thioether linkage, an imidazole ring, and substituents that enhance lipophilicity, potentially improving its interaction with biological targets.
Biological Activity Overview
Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities. Notably, they have been studied for their anticancer properties and interactions with various biological pathways.
Anticancer Activity
Studies have shown that compounds structurally similar to This compound possess significant anticancer properties. These include:
- Inhibition of Cell Proliferation : Similar thiosemicarbazide derivatives have demonstrated the ability to inhibit cell growth across various cancer types.
- Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, a crucial mechanism in cancer therapy.
The mechanism by which This compound exerts its effects is not fully elucidated but is believed to involve:
- Binding Affinity to Enzymes/Receptors : Preliminary molecular docking studies suggest that this compound may bind effectively to enzymes or receptors involved in cancer pathways.
- Modulation of Signaling Pathways : The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related imidazole derivatives. The following table summarizes key findings from studies on similar compounds:
Case Studies
Several case studies illustrate the potential applications of this compound in therapeutic contexts:
- Anticancer Studies : Research on thiosemicarbazides has shown promising results in inhibiting tumor growth in preclinical models. For instance, a study indicated that certain derivatives could reduce tumor size significantly when administered at specific dosages.
- Neurological Applications : Imidazole derivatives have been explored as modulators of GABA-A receptors, indicating potential for treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .
- Metabolic Stability Studies : Comparisons with known drugs like alpidem revealed that certain imidazole derivatives maintain higher metabolic stability, suggesting a favorable pharmacokinetic profile for future therapeutic applications .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJAJPVAUJEGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














